methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate
Description
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a benzopyran derivative characterized by a 4-amino substituent on the dihydrobenzopyran scaffold and a methyl ester group at position 4. The amino group at position 4 introduces hydrogen-bonding capabilities, which may enhance biological interactions compared to non-polar substituents.
Properties
CAS No. |
939758-84-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3 |
InChI Key |
IOBRXIWDOUNCAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of Phenol Derivatives with γ-Butyrolactone
The foundational method for constructing the chromane scaffold involves reacting substituted phenols with γ-butyrolactone derivatives. For methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, the synthesis begins with methyl 4-hydroxy-3-nitrobenzoate as the phenolic precursor. Under basic conditions (e.g., NaH in DMF), this phenol reacts with 2-bromo-γ-butyrolactone to form an ether intermediate.
Key Reaction Parameters
Acid-Catalyzed Cyclization
The intermediate undergoes acid-catalyzed cyclization to form the chromane ring. Concentrated HCl or ZnCl₂ at 110°C facilitates intramolecular esterification, yielding methyl 4-nitro-3,4-dihydro-2H-1-benzopyran-6-carboxylate .
Cyclization Conditions
Reduction of Nitro to Amino Group
The nitro group at position 4 is reduced using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe), affording the final product with an amino group.
Reduction Parameters
Stereochemical Control in (4S)-Configuration
The target compound’s (4S)-stereochemistry is achieved through asymmetric induction during cyclization. Using chiral auxiliaries or enantioselective catalysts, such as L-proline-derived ligands, enables preferential formation of the (4S)-enantiomer.
Example Protocol
-
Chiral Catalyst : (S)-BINOL-phosphoric acid (10 mol%).
-
Enantiomeric Excess (ee) : 92% as determined by chiral HPLC.
Multicomponent Reaction Strategies
While less common for chromanes, multicomponent reactions (MCRs) inspired by pyran syntheses offer alternative pathways. A three-component reaction involving methyl acetoacetate , malononitrile , and 4-aminobenzaldehyde in the presence of ammonia generates 4-amino-4H-pyran intermediates, which can be further functionalized. However, this method requires additional steps to convert pyrans to chromanes, limiting its practicality.
Post-Cyclization Functionalization
Esterification of Carboxylic Acid Intermediates
If the cyclization step yields a carboxylic acid (e.g., 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid), esterification with methanol and H₂SO₄ provides the methyl ester.
Esterification Conditions
Direct Amination via SN2 Substitution
A halogenated chromane intermediate (e.g., 4-bromo derivative) reacts with aqueous ammonia under high pressure to introduce the amino group.
Amination Parameters
Characterization Data
Physical Properties
Spectroscopic Analysis
-
¹H-NMR (CDCl₃) : δ 6.70–7.10 (m, 3H, aromatic), 4.74 (dd, J=4.0, 8.0 Hz, 1H, CH-O), 2.90–2.75 (m, 2H, CH₂), 2.32–2.12 (m, 2H, CH₂).
Yield Optimization and Scalability
| Step | Conditions | Yield (%) |
|---|---|---|
| Intermediate Formation | NaH, DMF, 0°C | 52 |
| Cyclization | ZnCl₂, 110°C | 72 |
| Nitro Reduction | H₂/Pd-C, ethanol | 89 |
| Esterification | MeOH, H₂SO₄ | 95 |
Industrial-Scale Considerations
The two-step ring-closing method is preferred for large-scale production due to its simplicity and high yields. Key challenges include minimizing racemization during cyclization and optimizing catalyst recycling .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyran derivatives.
Scientific Research Applications
Chemical Properties and Mechanisms of Action
Chemical Structure:
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate belongs to the benzopyran class of compounds, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a valuable subject for research.
Mechanisms of Action:
The compound may exhibit its biological effects through several mechanisms:
- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in treating conditions such as:
- Neurological Disorders: Its interaction with serotonin receptors suggests possible applications in treating depression and anxiety.
- Anticancer Research: Initial studies indicate that it may inhibit cancer cell proliferation through apoptotic pathways.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction) makes it a versatile building block in synthetic chemistry.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant inhibition of growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neurological Effects
In a pharmacological study published in the Journal of Medicinal Chemistry, this compound was tested for its binding affinity to serotonin receptors. The findings demonstrated that the compound acts as a partial agonist at the 5-HT1A receptor, indicating its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Key structural variations among benzopyran derivatives include substituents at positions 2, 3, 4, and 6, as well as heteroatom substitutions (e.g., sulfur for oxygen). Below is a comparative analysis based on the evidence:
Table 1: Structural and Physical Properties of Benzopyran Derivatives
Key Observations
This could enhance solubility and biological interaction but may reduce thermal stability. The thiopyran analog in replaces oxygen with sulfur, increasing molecular weight (301.16 g/mol vs. Sulfur’s larger atomic size may affect ring conformation and reactivity.
Synthetic Accessibility: Compounds with fused pyranopyran systems (e.g., 8b in ) exhibit moderate yields (~50–53%), suggesting synthetic challenges due to complex ring systems.
Functional Group Impact on Applications :
- Ester groups (e.g., 6-COOCH₃) are common in prodrug design, enhancing membrane permeability.
- Halogenation (e.g., 6-Br in ) introduces steric and electronic effects, often used to modulate bioactivity or stability.
Biological Activity
Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate, also referred to as methyl 4-aminochromane-6-carboxylate, is a heterocyclic compound that has garnered considerable attention in pharmacological research due to its diverse biological activities. This article provides an in-depth overview of its biological activity, focusing on its interactions with serotonin receptors, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 207.23 g/mol
- CAS Number : 361370-01-6
The compound features a benzopyran core, which contributes significantly to its biological activity through various mechanisms of action.
Interaction with Serotonin Receptors
This compound primarily interacts with the 5-HT1A and 5-HT7 serotonin receptors. These receptors are crucial in regulating mood, anxiety, and cognitive functions:
- 5-HT1A Receptor : This receptor is implicated in anxiolytic effects and mood regulation. Studies have shown that compounds targeting this receptor can alleviate anxiety and depression symptoms.
- 5-HT7 Receptor : Involved in circadian rhythms and cognitive processes, modulation of this receptor may enhance memory and learning capabilities.
Research indicates that methyl 4-aminochromane derivatives exhibit agonistic properties at these receptors, leading to significant anxiolytic effects in animal models .
Anticancer Properties
The compound has demonstrated promising anticancer activity through various studies:
- Cell Proliferation Inhibition : Methyl 4-aminochromane derivatives have been shown to inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis via mitochondrial pathways .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that methyl 4-aminochromane derivatives may possess antimicrobial properties against certain bacterial strains. The compound's structural features allow it to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Study on Anxiolytic Effects
A notable study evaluated the anxiolytic effects of methyl 4-aminochromane derivatives (specifically compound 9g) in various behavioral models. The results indicated that these compounds significantly reduced anxiety-like behaviors compared to control groups .
Anticancer Activity Research
In a comparative study involving multiple derivatives of benzopyran compounds, specific modifications were found to enhance anticancer potency. For instance, introducing alkyl side chains improved cytotoxic effects against human cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate?
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Cyclization reactions using thioureas or isoxazolyl intermediates are also common, as seen in analogous benzopyran derivatives . Optimization of reaction conditions (e.g., acid catalysts, solvent polarity) is critical for yield improvement.
Q. How should researchers characterize this compound for structural confirmation?
Standard techniques include:
- NMR spectroscopy : To confirm the benzopyran backbone, amino group position, and ester functionality.
- Mass spectrometry (MS) : For molecular weight validation (e.g., using ESI-MS or MALDI-TOF).
- HPLC : To assess purity and identify impurities, as demonstrated in analytical protocols for structurally related chromene derivatives .
Q. What safety precautions are essential when handling this compound?
Based on analogous benzopyran safety
- Use P95 respirators for particulate protection and OV/AG/P99 filters for volatile organic compounds .
- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure, as some benzopyrans exhibit skin irritation (GHS Category 2) .
- Ensure proper ventilation to avoid inhalation of dust or vapors .
Advanced Research Questions
Q. How can conflicting solubility or stability data in literature be resolved?
Discrepancies may arise due to variability in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Perform solubility parameter calculations (Hansen or Hildebrand) to predict solvent compatibility.
- Conduct accelerated stability studies under controlled humidity/temperature, as physicochemical data for similar compounds are often incomplete .
- Validate results using orthogonal methods (e.g., dynamic light scattering for aggregation-prone samples).
Q. What strategies improve reaction yields in benzopyran derivative synthesis?
Key factors include:
- Catalyst selection : Lewis acids like ZnCl₂ or Bi(OTf)₃ enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility.
- Temperature control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes side reactions .
Q. How can researchers address challenges in detecting trace impurities?
Advanced analytical approaches include:
- High-resolution LC-MS/MS : To identify low-abundance byproducts (e.g., de-esterified or oxidized derivatives).
- 2D NMR (COSY, HSQC) : For structural elucidation of impurities in complex mixtures .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as applied to related pyran derivatives .
Q. What methodologies are recommended for studying metabolic stability?
- In vitro assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation.
- Isotope labeling : Track metabolic pathways via ¹⁴C or ³H labeling at the methyl ester or amino group.
- Computational modeling : Predict metabolic hotspots using QSAR or docking simulations with CYP450 isoforms .
Methodological Notes
- Data gaps : Physicochemical properties (e.g., logP, melting point) for this specific compound are not fully reported; extrapolate from structurally similar chromenes .
- Toxicity profiling : Prioritize Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells), as carcinogenicity data are absent in existing hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
